molecular formula C11H18F2N2O2 B2889569 (S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1263774-14-6

(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B2889569
CAS No.: 1263774-14-6
M. Wt: 248.274
InChI Key: WDPRNRPYIYPRAN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate is a chiral spirocyclic tertiary amine featuring a diazaspiro[3.4]octane core substituted with two fluorine atoms at the 3,3-positions and a tert-butoxycarbonyl (Boc) protecting group. This compound is utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeted therapies . Its stereochemistry (S-configuration) and fluorinated spirocyclic structure enhance metabolic stability and ligand-receptor binding affinity compared to non-fluorinated analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (4S)-3,3-difluoro-1,7-diazaspiro[3.4]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-10(7-15)11(12,13)6-14-10/h14H,4-7H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPRNRPYIYPRAN-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CN2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(C1)C(CN2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by fluorination to introduce the difluoro groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate: can undergo various types of chemical reactions, including:

  • Oxidation: This compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate: has several applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate: can be compared with other similar compounds, such as tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate (without the stereochemistry) and other fluorinated spirocyclic compounds. Its uniqueness lies in its stereochemistry and specific fluorine substitution pattern, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diazaspiro[3.4]octane Derivatives

2.1.1. Non-Fluorinated Analogs
  • tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate (CAS: 1158749-79-1)
    • Structure : Lacks the 3,3-difluoro substitution.
    • Properties : Lower molecular weight (248.3 g/mol vs. 264.3 g/mol for the fluorinated analog) and reduced lipophilicity (logP ~1.2 vs. ~2.1 for the fluorinated compound).
    • Applications : Used as a building block in peptide mimetics but exhibits lower enzymatic stability due to the absence of fluorine .
2.1.2. Enantiomeric Variants
  • (R)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate (CAS: 2166191-89-3)
    • Key Difference : R-enantiomer shows distinct chiral recognition in receptor binding. For example, it exhibits a 50% lower inhibitory activity against trypsin-like proteases compared to the S-enantiomer .

Diazaspiro[3.5]nonane Derivatives

  • tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate (CAS: 1935650-12-6) Structure: Larger spiro ring (7-membered vs. 6-membered in the octane analog). Properties: Higher molecular weight (262.3 g/mol) and increased conformational flexibility. Applications: Preferred in macrocyclic drug design due to its expanded ring size, but reduced solubility in aqueous buffers (2.1 mg/mL vs. 4.5 mg/mL for the octane analog) .

Diazaspiro[3.3]heptane Derivatives

  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (CAS: 1227382-01-5) Structure: Smaller spiro system (5-membered ring). 180°C for the octane analog) .

Comparative Data Table

Compound CAS Number Molecular Weight (g/mol) Purity Key Applications
(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate 1823273-12-6 264.3 >90% Protease inhibitors, kinase-targeted drugs
(R)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate 2166191-89-3 264.3 98% Chiral resolution studies
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate 1158749-79-1 248.3 98% Peptide mimetics, intermediate synthesis
tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate 1935650-12-6 262.3 ≥95% Macrocyclic drug scaffolds
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate 1227382-01-5 258.3 99% Solubility-enhanced intermediates

Research Findings and Key Differences

  • Fluorination Impact: The 3,3-difluoro substitution in the target compound enhances metabolic stability by resisting oxidative degradation (t₁/₂ in liver microsomes: 42 min vs. 18 min for non-fluorinated analogs) .
  • Spiro Ring Size: Diazaspiro[3.4]octane derivatives exhibit optimal balance between rigidity and solubility for blood-brain barrier penetration, unlike larger spiro[3.5]nonane analogs .
  • Enantiomeric Specificity : The S-enantiomer shows 3-fold higher affinity for serotonin receptors (Ki = 12 nM vs. 36 nM for the R-enantiomer) .

Availability and Commercial Considerations

  • The target compound (CAS: 1823273-12-6) is discontinued by major suppliers like CymitQuimica and Synthonix, limiting its accessibility .
  • Non-fluorinated analogs (e.g., CAS: 1158749-79-1) remain widely available at lower costs (¥4004.90/5g vs. discontinued pricing for fluorinated variants) .

Biological Activity

(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate is a novel compound characterized by its unique spirocyclic structure featuring two nitrogen atoms and difluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. The presence of fluorine atoms is known to enhance biological interactions by altering the physical and chemical properties of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profiles.

The molecular formula of this compound is C11H18F2N2O2C_{11}H_{18}F_{2}N_{2}O_{2}, with a molecular weight of approximately 248.27 g/mol. Key physical properties include:

PropertyValue
Density1.2 ± 0.1 g/cm³
Boiling Point305.1 ± 42.0 °C at 760 mmHg
Flash Point138.3 ± 27.9 °C
LogP1.34

These properties suggest that the compound may exhibit favorable characteristics for biological activity.

The biological activity of this compound is hypothesized to involve interaction with various biological targets, particularly enzymes and receptors implicated in disease pathways. Preliminary studies indicate that compounds with similar structures may act as inhibitors of specific enzymes, including beta-lactamases, which are responsible for antibiotic resistance.

Target Enzymes

The compound's mechanism may include:

  • Inhibition of Beta-lactamase Enzymes : By binding to the active site of these enzymes, it prevents the degradation of beta-lactam antibiotics, thereby restoring their efficacy against resistant bacterial strains.

Biological Activity Studies

Research on related compounds has provided insights into the potential biological activities of this compound:

  • Antimicrobial Activity : Studies show that structurally similar compounds exhibit significant antimicrobial properties against various pathogens.
  • Enzyme Interaction : The compound may modulate enzyme activity related to metabolic pathways, which could have implications in drug development for metabolic disorders.

Case Studies and Research Findings

A review of literature reveals several case studies focusing on compounds similar to this compound:

  • Study on Fluorinated Compounds : Research indicated that fluorinated analogs often display enhanced binding affinities to target proteins compared to their non-fluorinated counterparts, suggesting that this compound could exhibit improved biological activity due to its fluorine substituents .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their potential applications and biological activities:

Compound NameCAS NumberSimilarity IndexBiological Activity
tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate1234616-51-30.95Antimicrobial
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate1841081-35-30.89Enzyme inhibition
tert-butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane2306263-97-60.87Potential anticancer agent

Q & A

Q. What are the key synthetic routes for (S)-tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate?

The synthesis typically involves cyclization and functional group protection. A common method includes:

Cyclization of precursor amines : Reacting a diazaspiro precursor with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the tert-butoxycarbonyl (Boc) protecting group.

Fluorination : Selective fluorination at the 3,3-positions using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor.

Chiral resolution : Separation of enantiomers via chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer.
Critical parameters: Reaction temperature (0–25°C), solvent polarity, and stoichiometric control to minimize byproducts .

Q. How can researchers optimize purification of this compound?

Purification methods depend on the synthesis stage:

  • Recrystallization : Use solvents like ethyl acetate/hexane mixtures for intermediate steps.
  • Column chromatography : Employ silica gel with gradients of ethyl acetate in hexane (e.g., 10–30% v/v) for final purification.
  • HPLC : Chiral HPLC (e.g., Chiralpak AD-H column) for enantiomeric purity assessment.
    Data: Purity ≥97% achieved via combined recrystallization and chromatography .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 19^19F NMR to confirm fluorination and spirocyclic structure (e.g., δ 4.2–4.5 ppm for fluorine-coupled protons).
  • Mass Spectrometry (HRMS) : Exact mass confirmation (C11_{11}H18_{18}F2_2N2_2O2_2, [M+H]+^+ expected m/z 249.14).
  • X-ray Crystallography : Resolve stereochemistry and spiro-ring conformation using SHELX programs for refinement .

Advanced Research Questions

Q. How does the stereochemistry of the spirocyclic core influence biological activity?

The (S)-enantiomer’s 3D structure enhances binding to chiral targets (e.g., enzymes or receptors). Studies on analogous spiro compounds show:

  • Improved pharmacokinetic profiles (e.g., metabolic stability) due to restricted rotation of the spiro system.
  • Case study : A related diazaspiro compound demonstrated 5x higher affinity for a protease target compared to its (R)-enantiomer .

Q. What strategies mitigate low yields in fluorination steps?

Low yields often arise from incomplete fluorination or side reactions. Optimization approaches include:

  • Reagent selection : DAST vs. Deoxo-Fluor (latter reduces HF byproduct formation).
  • Temperature control : Slow addition at −20°C to minimize decomposition.
  • In situ monitoring : 19^19F NMR to track reaction progress.
    Data: Yields improved from 45% to 72% using Deoxo-Fluor at −20°C .

Q. How do storage conditions affect compound stability?

  • Temperature : Store at 2–8°C to prevent Boc-group cleavage.
  • Moisture sensitivity : Use desiccants (e.g., molecular sieves) in airtight containers.
  • Light : Amber vials to avoid photodegradation of the fluorinated moieties.
    Hazard note: H315 (skin irritation) and H319 (eye damage) require PPE during handling .

Contradictions & Limitations

  • Purity discrepancies : Some suppliers report ≥90% purity (e.g., Synthonix) vs. ≥97% from Aladdin Scientific .
  • Safety data gaps : Toxicity profiles (e.g., mutagenicity) remain unstudied, requiring caution in biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.